Cas no 1157775-40-0 (1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid)

1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid structure
1157775-40-0 structure
商品名:1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid
CAS番号:1157775-40-0
MF:C11H9BrN2O2
メガワット:281.105361700058
CID:6348955
PubChem ID:43806221

1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid
    • CS-0290794
    • 1157775-40-0
    • EN300-1145778
    • インチ: 1S/C11H9BrN2O2/c1-7-2-3-8(12)6-10(7)14-5-4-9(13-14)11(15)16/h2-6H,1H3,(H,15,16)
    • InChIKey: QQWPSPVHBNPCCH-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(C)=C(C=1)N1C=CC(C(=O)O)=N1

計算された属性

  • せいみつぶんしりょう: 279.98474g/mol
  • どういたいしつりょう: 279.98474g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 275
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 55.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1145778-0.5g
1-(5-bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid
1157775-40-0
0.5g
$699.0 2023-06-09
Enamine
EN300-1145778-2.5g
1-(5-bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid
1157775-40-0
2.5g
$1428.0 2023-06-09
Enamine
EN300-1145778-0.05g
1-(5-bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid
1157775-40-0
0.05g
$612.0 2023-06-09
Enamine
EN300-1145778-0.25g
1-(5-bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid
1157775-40-0
0.25g
$670.0 2023-06-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1361464-100mg
1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid
1157775-40-0 98%
100mg
¥17280.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1361464-500mg
1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid
1157775-40-0 98%
500mg
¥15093.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1361464-1g
1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid
1157775-40-0 98%
1g
¥19623.00 2024-08-09
Enamine
EN300-1145778-10.0g
1-(5-bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid
1157775-40-0
10g
$3131.0 2023-06-09
Enamine
EN300-1145778-5.0g
1-(5-bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid
1157775-40-0
5g
$2110.0 2023-06-09
Enamine
EN300-1145778-1.0g
1-(5-bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid
1157775-40-0
1g
$728.0 2023-06-09

1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acid 関連文献

1-(5-Bromo-2-methylphenyl)-1h-pyrazole-3-carboxylic acidに関する追加情報

Professional Introduction to 1-(5-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic Acid (CAS No. 1157775-40-0)

1-(5-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid, with the CAS number 1157775-40-0, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule has garnered attention due to its versatile structural properties and potential applications in drug discovery and development. The compound features a pyrazole core, which is a well-known scaffold in medicinal chemistry, combined with a brominated and methylated aromatic ring system, enhancing its reactivity and biological activity.

The structural composition of 1-(5-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid includes a pyrazole ring substituted at the 3-position with a carboxylic acid group and at the 5-position with a brominated benzene ring that is further methylated at the 2-position. This specific arrangement of functional groups makes the compound a valuable intermediate in synthesizing more complex molecules. The presence of both bromine and methyl groups on the aromatic ring increases the compound's potential for further chemical modifications, such as cross-coupling reactions, which are commonly employed in modern drug synthesis.

In recent years, there has been growing interest in pyrazole derivatives due to their broad spectrum of biological activities. Pyrazole compounds have been reported to exhibit antimicrobial, anti-inflammatory, anticancer, and anti-diabetic properties. Among these derivatives, those incorporating halogenated aromatic rings often show enhanced bioavailability and binding affinity to biological targets. The 1-(5-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid structure is particularly intriguing because it combines these features in a single molecule.

One of the most compelling aspects of this compound is its utility as a building block in the synthesis of novel pharmaceuticals. The carboxylic acid group at the 3-position of the pyrazole ring can be easily transformed into various functional derivatives through esterification, amidation, or other carboxylate chemistry. This flexibility allows chemists to tailor the compound's properties for specific biological applications. Additionally, the brominated aromatic ring provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents at other positions on the molecule.

Recent studies have highlighted the potential of halogenated pyrazoles in developing next-generation therapeutics. For instance, researchers have explored the use of such compounds in targeting protein-protein interactions, which are often implicated in various diseases. The bromine atom in 1-(5-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid can serve as a point of attachment for ligands designed to disrupt or modulate these interactions. This approach has shown promise in preclinical models for conditions ranging from cancer to neurodegenerative disorders.

The pharmaceutical industry has also been keen on exploring pyrazole derivatives for their anti-inflammatory properties. Inflammatory processes are central to many chronic diseases, including arthritis and autoimmune disorders. The structural motif of 1-(5-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid suggests that it may interact with enzymes or receptors involved in inflammation pathways. Preliminary computational studies have indicated that this compound could inhibit key inflammatory mediators by binding to specific pockets on target proteins.

Another area where this compound shows promise is in anticancer research. Cancer cells often exhibit altered metabolic pathways and signaling networks compared to normal cells. Pyrazole derivatives have been investigated for their ability to interfere with these aberrant processes. The combination of halogen atoms and a carboxylic acid group in 1-(5-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid may enable it to modulate enzymes such as kinases or cytochrome P450 enzymes that are overactive in cancer cells. Furthermore, its ability to undergo further chemical modifications makes it an ideal candidate for structure-based drug design efforts aimed at developing more selective and potent anticancer agents.

The synthesis of 1-(5-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid involves multi-step organic transformations that highlight its synthetic utility. Starting from commercially available precursors such as 5-bromo-2-methylbenzoic acid and appropriate pyrazole derivatives, chemists can employ various coupling strategies and functional group interconversions to construct the desired molecule. The process typically involves protecting group strategies to ensure regioselective transformations at different sites within the molecule.

The role of computational chemistry in optimizing synthetic routes for complex molecules like 1-(5-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid cannot be overstated. By leveraging molecular modeling techniques, researchers can predict reaction outcomes and identify optimal conditions for synthesis before conducting experimental work. This approach not only saves time but also reduces waste by minimizing trial-and-error experimentation.

In conclusion, 1-(5-Bromo-2-methylphenyl)-1H-pyrazole-3-carboxylic acid (CAS No.1157775-40-0) represents an exciting opportunity for innovation in pharmaceutical chemistry. Its unique structural features make it a versatile intermediate for synthesizing biologically active compounds with potential applications across multiple therapeutic areas. As research continues to uncover new ways to utilize this molecule and its derivatives, it is likely to play an increasingly important role in developing next-generation drugs that address unmet medical needs.

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